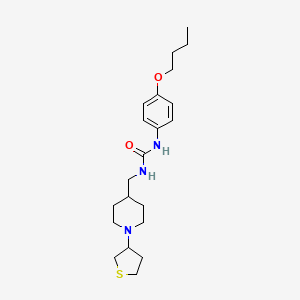

1-(4-Butoxyphenyl)-3-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Butoxyphenyl)-3-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)urea, also known as SB-649868, is a novel drug candidate that has been developed for the treatment of various psychiatric disorders, including schizophrenia, depression, and anxiety.

Scientific Research Applications

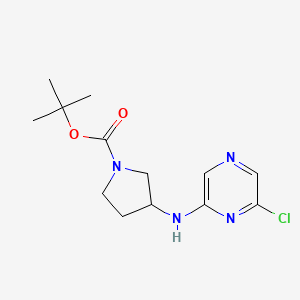

Aryl Migration in Lithiated Urea Derivatives

Research conducted by Tait, Butterworth, and Clayden (2015) explores the aryl migration within lithiated urea derivatives of tetrahydropyridines to produce a range of polysubstituted piperidine derivatives. This study highlights a method for structural modification of piperidine-based compounds, which is relevant for synthesizing complex organic molecules with potential applications in medicinal chemistry and drug development (Tait, Butterworth, & Clayden, 2015).

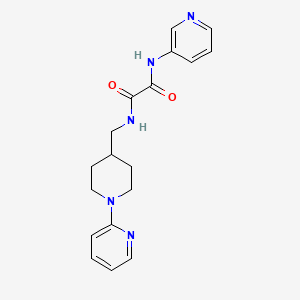

Inhibitors of Soluble Epoxide Hydrolase

Rose et al. (2010) synthesized 1,3-disubstituted ureas with a piperidyl moiety to investigate their inhibition of human and murine soluble epoxide hydrolase (sEH), which is a therapeutic target for treating hypertension and inflammation. This research suggests the potential of urea derivatives in developing pharmacological agents (Rose et al., 2010).

Corrosion Inhibition

Jeeva et al. (2015) examined the efficiency of Mannich bases, including urea-derived compounds, as corrosion inhibitors for mild steel in hydrochloric acid solution. Their findings could influence the development of new materials and coatings for industrial corrosion protection (Jeeva et al., 2015).

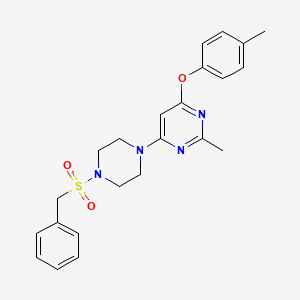

Molecular Devices and Complexation

Research by Lock et al. (2004) involves the complexation of stilbene with cyclodextrin derivatives, leading to the self-assembly of molecular devices. This study illustrates the utility of urea-linked structures in constructing complex molecular systems with potential applications in nanotechnology and materials science (Lock et al., 2004).

properties

IUPAC Name |

1-(4-butoxyphenyl)-3-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33N3O2S/c1-2-3-13-26-20-6-4-18(5-7-20)23-21(25)22-15-17-8-11-24(12-9-17)19-10-14-27-16-19/h4-7,17,19H,2-3,8-16H2,1H3,(H2,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEQQGAUZAXMIHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C3CCSC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isopentyl-2-thioxothiazolidin-4-one](/img/structure/B2684855.png)

![N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2684862.png)

![Lithium;(3R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B2684863.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2684865.png)

![[(3-Methylphenyl)carbamoyl]methyl 4,6-dichloropyridine-2-carboxylate](/img/structure/B2684868.png)

![Ethyl 2-(4-methoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2684871.png)

![(1S,2R,6R)-1-[[Tert-butyl(dimethyl)silyl]oxymethyl]bicyclo[4.1.0]heptan-2-ol](/img/structure/B2684872.png)